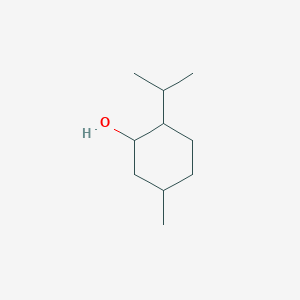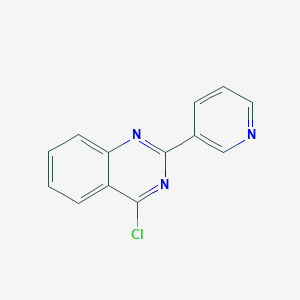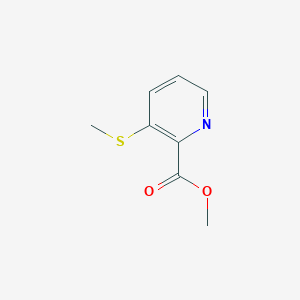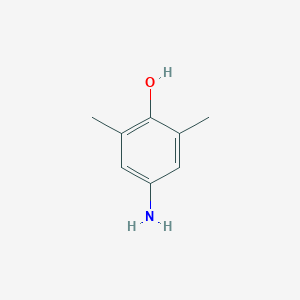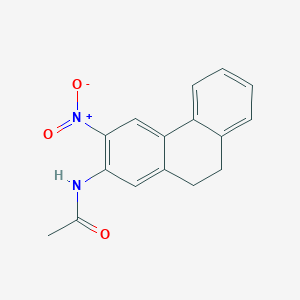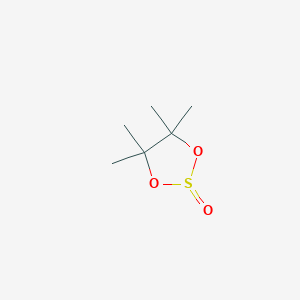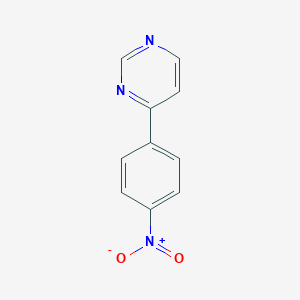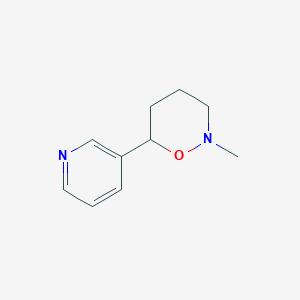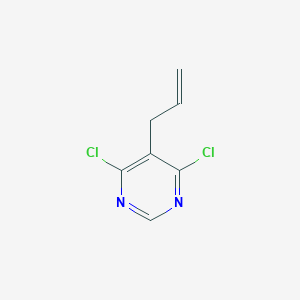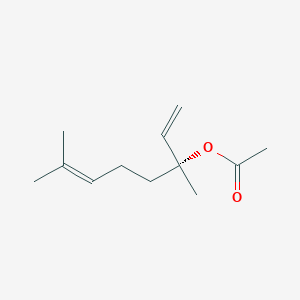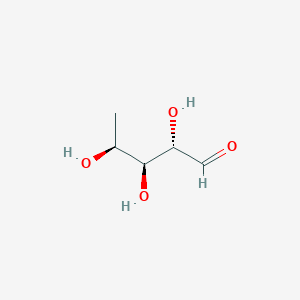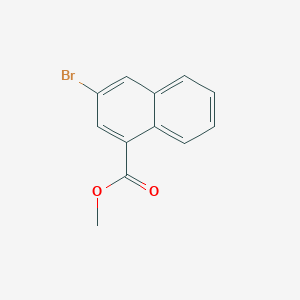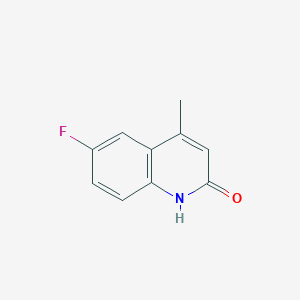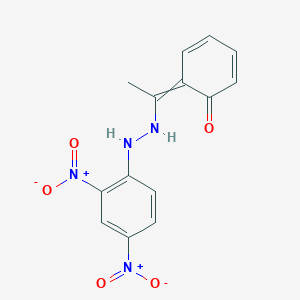
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound that is widely used in scientific research. DNPH is a yellow to orange crystalline powder that is soluble in organic solvents. It is commonly used as a reagent for the detection and quantification of carbonyl compounds in samples. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be easily analyzed using various spectroscopic techniques.
作用机制
DNPH reacts with carbonyl compounds to form stable hydrazones. The reaction is a nucleophilic addition reaction, where the hydrazine group (NH2-NH-) of DNPH attacks the carbonyl group (C=O) of the carbonyl compound, forming a stable hydrazone. The reaction is highly specific for carbonyl compounds and does not react with other functional groups.
生化和生理效应
DNPH is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules, including proteins, nucleic acids, and lipids.
实验室实验的优点和局限性
DNPH has several advantages for lab experiments. It is a highly specific reagent that reacts only with carbonyl compounds, making it useful for the detection and quantification of carbonyl compounds in various samples. DNPH is also a stable compound that can be easily stored and transported. However, DNPH has some limitations for lab experiments. It requires a relatively large amount of sample for analysis, and the reaction with carbonyl compounds can be slow, requiring long reaction times.
未来方向
There are several future directions for the use of DNPH in scientific research. One direction is the development of new methods for the detection and quantification of carbonyl compounds using DNPH. Another direction is the application of DNPH in the analysis of carbonyl compounds in complex samples, including environmental samples and biological samples. Additionally, DNPH can be used in the development of new drugs and therapies that target carbonyl compounds, which are implicated in various diseases, including cancer, diabetes, and Alzheimer's disease.
合成方法
DNPH can be synthesized by reacting 2,4-dinitrochlorobenzene with phenylhydrazine in the presence of a base. The reaction yields DNPH as a yellow to orange crystalline solid, which can be purified by recrystallization.
科学研究应用
DNPH is widely used in scientific research for the detection and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) in their structure. They are commonly found in various samples, including environmental samples, food samples, and biological samples. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be easily analyzed using various spectroscopic techniques, including UV-Vis spectroscopy, HPLC, and GC-MS.
属性
CAS 编号 |
17744-50-2 |
|---|---|
产品名称 |
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone |
分子式 |
C14H12N4O5 |
分子量 |
316.27 g/mol |
IUPAC 名称 |
2-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C14H12N4O5/c1-9(11-4-2-3-5-14(11)19)15-16-12-7-6-10(17(20)21)8-13(12)18(22)23/h2-8,16,19H,1H3/b15-9+ |
InChI 键 |
GDOYOEYMNQELFH-UHFFFAOYSA-N |
手性 SMILES |
CC(=C1C=CC=CC1=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2O |
规范 SMILES |
CC(=C1C=CC=CC1=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



